molecular formula C26H32N4O3S B2560811 N'-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1286698-45-0

N'-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2560811
CAS No.: 1286698-45-0
M. Wt: 480.63
InChI Key: YUONCZGTXIOSPL-UHFFFAOYSA-N
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Description

N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrrolidinone moiety, and a methylsulfanyl-substituted phenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methylsulfanyl group, and the coupling of the pyrrolidinone moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol reagents.

    Coupling Reactions: The final coupling of the piperidine and pyrrolidinone moieties can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
  • **N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
  • **N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Uniqueness

N’-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-34-23-9-3-2-6-20(23)18-29-14-11-19(12-15-29)17-27-25(32)26(33)28-21-7-4-8-22(16-21)30-13-5-10-24(30)31/h2-4,6-9,16,19H,5,10-15,17-18H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUONCZGTXIOSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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